2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Overview
Description
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on the synthesis of complex heterocyclic compounds often explores novel synthetic pathways, characterization of new compounds, and understanding their structural properties. For instance, the study by Kovalchukova et al. (2017) reports on the synthesis and X-ray studies of novel transition and rare-earth metal complexes, highlighting the diverse coordination modes and the potential for magnetic interaction studies Kovalchukova et al., 2017. Similarly, the work on the facile synthesis of succinyl-spaced pyrazoles by Bonacorso et al. (2011) contributes to the field of heterocyclic chemistry by offering new pathways for the synthesis of pyrazole derivatives Bonacorso et al., 2011.
Molecular Structure and Theoretical Modeling
Understanding the molecular structure and engaging in theoretical modeling are crucial aspects of research in this field. Studies such as the development of a model for calcium-containing quinoprotein alcohol dehydrogenases by Itoh et al. (2000) demonstrate the importance of structural analysis in understanding the function of complex molecules Itoh et al., 2000. This kind of research is essential for the development of catalysts and enzymes with specific functions.
Applications in Materials Science
The aggregation behavior of complex organic molecules, as studied by Li et al. (2000), provides insights into the potential applications of these compounds in materials science, particularly in the development of novel dyes and pigments Li et al., 2000. Such studies can lead to the creation of materials with unique optical properties, which could be useful in a range of technologies, from sensors to displays.
Properties
IUPAC Name |
2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS.2H2O/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11;;/h5,17H,3-4,6H2,1-2H3;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZJJVLSFBYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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